2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)-

Description

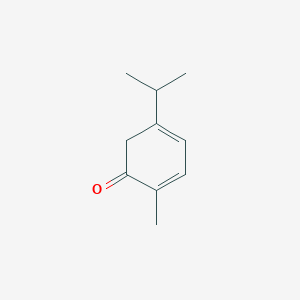

2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- (CAS: 119439-22-4) is a cyclic ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure features a conjugated dienone system (two double bonds in the cyclohexane ring) with a methyl group at position 2 and an isopropyl group at position 5 (Figure 1). This compound is commercially available for research and industrial applications, particularly in pharmaceutical and chemical synthesis, as noted by its supplier LEAP CHEM CO., LTD. .

Properties

IUPAC Name |

2-methyl-5-propan-2-ylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUATQVCRAMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with p-toluenesulfonic acid-catalyzed cyclization in benzene under reflux, achieving an 88% yield. This step likely forms a cyclohexanone intermediate via intramolecular aldol condensation. Subsequent bromination with Br₂ in acetic acid introduces halogenation at the α-position, followed by elimination using CaCO₃ in dimethylformamide (DMF) to generate the conjugated dienone. Adjusting the starting aldehyde to incorporate a 1-methylethyl group at position 5 and a methyl group at position 2 could yield the target compound.

Transition Metal-Catalyzed Cycloisomerization

Transition metal catalysts, particularly gold(III) chloride (AuCl₃), have enabled efficient cycloisomerization of enynes into cyclic ketones. A notable example is the synthesis of 5,9-cyclo-Carvomenthone from a 1,6-enyne precursor using AuCl₃ in 1,2-dichloroethane. This method highlights the potential for constructing bicyclic frameworks with precise stereocontrol.

Application to 2,4-Cyclohexadien-1-one Derivatives

Adapting this approach, a propargyl ether or enyne substrate containing pre-installed methyl and isopropyl groups could undergo AuCl₃-catalyzed cyclization. The reaction typically proceeds via a carbocation intermediate, followed by hydride shifts to form the cyclohexenone skeleton. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ may introduce the second double bond, yielding the dienone.

Dehydrogenation of Cyclohexanone Derivatives

Dehydrogenation of saturated or monounsaturated precursors offers a direct route to cyclohexadienones. For example, (+)-dihydrocarvone (a cyclohexanone derivative) can be dehydrogenated to carvone under catalytic conditions.

Catalytic Systems and Conditions

Palladium on carbon (Pd/C) at elevated temperatures (200–300°C) facilitates the removal of hydrogen atoms, converting cyclohexanones to cyclohexenones. Further dehydrogenation to the dienone may require stronger oxidants, such as selenium dioxide (SeO₂) or chloranil. A two-step protocol involving initial Pd/C-catalyzed dehydrogenation followed by SeO₂ treatment could yield the target compound with moderate efficiency.

Diels-Alder Reaction Followed by Oxidation

Though less common, the Diels-Alder reaction between a diene and a ketone-derived dienophile could construct the cyclohexadienone framework. For instance, reacting isoprene with an α,β-unsaturated ketone may yield a bicyclic adduct, which undergoes oxidative aromatization.

Oxidative Post-Modification

Post-cyclization oxidation with reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) can dehydrogenate the cyclohexene moiety to the dienone. However, this route risks over-oxidation to phenolic compounds, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of cyclohexadienone derivatives on biological systems. . Additionally, in the industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Variations

2-Cyclohexen-1-one Derivatives

- 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)- (CAS: 6485-40-1): Structure: A monoenone (one double bond) with a methylethenyl (isopropenyl) group at position 3. Occurrence: Found in saffron stigmas and waste flower products after drying processes . Bioactivity: Similar dienones and enones in plants are associated with antimicrobial and antioxidant properties . Key difference: The isopropenyl group (vs.

Carvone Isomers

- dl-Carvone (CAS: 6485-40-1): Structure: A mentha-derived monoterpene enone with a methylethenyl group. Applications: Widely used in flavoring agents and essential oils. Comparison: The dienone system in the target compound may confer higher reactivity but lower stability compared to carvone’s single double bond .

Saturated Cyclohexanone Derivatives

- 2-Methyl-5-(1-methylethyl)-cyclohexanone (CAS: 59471-80-6): Structure: Fully saturated cyclohexane ring with ketone and alkyl groups. Properties: Higher boiling point and lower reactivity due to the absence of conjugated double bonds . Applications: Used in fragrance synthesis and as a solvent intermediate .

Phenolic Derivatives

- 2-Methyl-5-(1-methylethyl)-phenol (Carvacrol, CAS: 499-75-2): Structure: Phenolic analog with a hydroxyl group replacing the ketone. Bioactivity: Exhibits strong antimicrobial activity, as observed in Thymus serpyllum extracts . Key difference: The phenolic -OH group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the dienone .

Industrial and Pharmaceutical Relevance

- Target compound: The dienone’s conjugated system may make it valuable in synthesizing heterocyclic compounds or polymers .

- Analog limitations: Saturated cyclohexanones (e.g., CAS 59471-80-6) are less reactive, limiting their utility in dynamic chemical processes .

Natural Occurrence and Ecological Roles

- The target compound is less commonly reported in plant extracts compared to its monoenone analogs (e.g., in Tanacetum vulgare and saffron) .

- Hypothesized role: Dienones may act as transient intermediates in plant metabolite pathways, while monoenones like carvone serve as stable end-products in essential oils .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- (CAS Number: 119439-22-4) is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on diverse research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 2-methyl-5-propan-2-ylcyclohexa-2,4-dien-1-one |

| InChI Key | ASUATQVCRAMYLO-UHFFFAOYSA-N |

The biological activity of 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- is primarily attributed to its ability to act as an electrophile , interacting with various nucleophiles in biological systems. This interaction can lead to modulation of several cellular pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi in vitro. A study demonstrated that concentrations as low as 50 µg/mL could significantly reduce the viability of Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

In vitro studies have revealed that 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The compound has shown promise in cancer research. In a study involving human cancer cell lines, it was observed that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cells at concentrations ranging from 10 to 100 µM. The mechanism appears to involve the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various concentrations of 2,4-Cyclohexadien-1-one against common bacterial strains. The results indicated a dose-dependent response:

| Concentration (µg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 25 | 30 | 25 |

| 50 | 60 | 55 |

| 100 | 90 | 85 |

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory effects were assessed using RAW264.7 macrophages treated with lipopolysaccharides (LPS). The addition of the compound showed a significant reduction in IL-6 levels:

| Treatment Group | IL-6 Levels (pg/mL) |

|---|---|

| Control | 1200 |

| LPS Only | 2500 |

| LPS + Compound (50 µM) | 800 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying 2-methyl-5-(1-methylethyl)-2,4-cyclohexadien-1-one in plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Use a non-polar column (e.g., DB-5MS) with a temperature gradient starting at 40°C (hold 2 min) to 280°C at 5°C/min. Compare retention indices and mass spectra with libraries (e.g., NIST). For validation, spike samples with synthetic standards (if available) and monitor ions at m/z 164 (molecular ion) and characteristic fragments (e.g., m/z 121, 93) .

Q. How can natural occurrence of this compound be confirmed in plant materials?

- Methodological Answer : Combine solvent extraction (e.g., hexane or dichloromethane) with hydrodistillation. Analyze dried plant parts (tepals, stigmas) using GC-MS post-drying (air-oven vs. freeze-drying). Quantify via internal standard calibration (e.g., n-alkanes). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, focusing on carbonyl (δ ~200 ppm in C NMR) and conjugated diene signals .

Q. What are the key spectral features distinguishing this compound from its structural analogs?

- Methodological Answer : In infrared (IR) spectroscopy, look for conjugated carbonyl stretching at ~1660 cm and C=C stretching at ~1600 cm. In H NMR, observe the deshielded vinyl protons (δ 5.5–6.5 ppm) and isopropyl group splitting (δ ~1.2 ppm, doublet of septets). Compare with thymoquinone (CAS 490-91-5), which lacks the cyclohexadienone ring but shares isopropyl substituents .

Advanced Research Questions

Q. How can stereoisomerism impact the bioactivity of this compound, and what methods resolve its chiral forms?

- Methodological Answer : Enantiomers may exhibit differential biological effects (e.g., antimicrobial, antioxidant). Use chiral GC columns (e.g., Cyclosil-B) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Compare elution order with R/S-carvone standards (CAS 6485-40-1 and 2244-16-8) .

Q. What computational approaches predict the reactivity of 2-methyl-5-(1-methylethyl)-2,4-cyclohexadien-1-one in oxidation reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO). Analyze electron density maps to identify reactive sites (e.g., α,β-unsaturated carbonyl). Validate with experimental data from cyclic voltammetry to measure redox potentials .

Q. How does this compound interact with lipid bilayers, and what experimental setups quantify its membrane effects?

- Methodological Answer : Employ fluorescence anisotropy using 1,6-diphenyl-1,3,5-hexatriene (DPH) in dipalmitoylphosphatidylcholine (DPPC) liposomes. Measure changes in microviscosity at varying concentrations (0.1–10 mM). Compare with monoterpenes like menthol (CAS 89-78-1) to assess structure-activity relationships .

Q. What synthetic routes are viable for producing derivatives of this compound for structure-activity studies?

- Methodological Answer : Functionalize the carbonyl group via nucleophilic addition (e.g., Grignard reagents) or reduce the dienone to a diol using NaBH/CeCl. For nitroso derivatives (e.g., 4-nitroso analog, CAS 41364-29-8), use nitrosation under acidic conditions (HNO, HCl). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: wear nitrile gloves (tested to EN 374), safety goggles, and lab coats. Use fume hoods to avoid inhalation. Store in amber glass vials at 4°C to prevent photodegradation. Dispose via certified chemical waste protocols, avoiding drains due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.